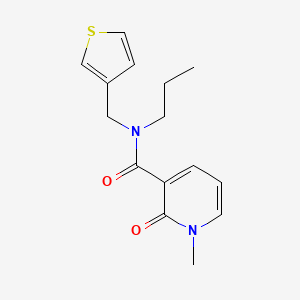
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C15H18N2O2S and a molecular weight of 290.38 g/mol, this compound belongs to the class of dihydropyridine derivatives, which are known for various pharmacological effects, including antihypertensive and neuroprotective activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain dihydropyridine derivatives can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and seizure activity. In particular, compounds with structural similarities demonstrated protective effects against seizures in animal models at specific dosages (e.g., 100 mg/kg) .
Neuroprotective Effects
The compound's ability to protect neuronal cells has also been explored. Dihydropyridine derivatives are known to exert neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival. For example, compounds in this class have shown the capacity to reduce apoptosis in neuronal cell lines under oxidative stress conditions .
Antinociceptive Activity
The antinociceptive potential of related compounds has been documented through various pain models. One study indicated that certain thiophene-containing dihydropyridines exhibited significant analgesic activity comparable to standard analgesics . The mechanism is believed to involve modulation of pain pathways through interaction with TRPV1 receptors.
The biological activities of this compound may be attributed to its interaction with multiple molecular targets:
- Voltage-Gated Ion Channels : Modulation of sodium and calcium channels contributes to its anticonvulsant effects.
- Neurotransmitter Systems : Potential interactions with GABAergic systems may enhance its neuroprotective and antinociceptive activities.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticonvulsant Efficacy : A study involving a series of dihydropyridine derivatives found that specific modifications led to enhanced protective effects against induced seizures in rodent models .
- Neuroprotection : Another investigation demonstrated that a similar compound reduced neuronal death in a model of oxidative stress by inhibiting caspase activation .
特性
IUPAC Name |
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-7-17(10-12-6-9-20-11-12)15(19)13-5-4-8-16(2)14(13)18/h4-6,8-9,11H,3,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDJYRIFRNWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














